3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine. One common method starts with the preparation of 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline from anthranilic acid. This intermediate is then reacted with different aryl amines to yield the desired triazoloquinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various aryl amines, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted triazoloquinazolines .
Scientific Research Applications
3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s antitubercular and anti-HIV activities are likely due to its interference with key enzymes and proteins involved in the replication and survival of Mycobacterium tuberculosis and HIV .
Comparison with Similar Compounds
3-(4-METHYLPHENYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent activity against E. coli, P. aeruginosa, and S.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Shows significant antimicrobial activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other triazoloquinazoline derivatives.
Biological Activity
3-(4-Methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound belonging to the class of triazoloquinazolines. Its unique structure features a triazole ring fused to a quinazoline moiety, with a methylphenyl substituent and a pentylamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction and potentially modulating gene expression.
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The findings are summarized in the table below:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 5.40 | Induces apoptosis |
A549 (Lung) | 6.25 | Inhibits cell proliferation |
PC3 (Prostate) | 4.80 | Causes G1 phase arrest |
These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer types.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 5 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls.
- Mechanistic Insights : Another research effort focused on elucidating the mechanism of action. The compound was shown to inhibit key kinases involved in cell cycle regulation (e.g., CDK2), leading to cell cycle arrest at the G1 phase and subsequent apoptosis.
Comparative Analysis with Similar Compounds
To understand its unique properties better, a comparative analysis with other triazoloquinazolines was conducted:
Compound | IC50 (µM) | Notable Activity |
---|---|---|
N-Pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | 6.00 | Moderate anticancer activity |
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine | 7.50 | Antimicrobial properties |
This comparison highlights that while similar compounds exhibit anticancer properties, this compound demonstrates superior potency against certain cancer cell lines.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5/c1-3-4-7-14-22-20-17-8-5-6-9-18(17)26-21(23-20)19(24-25-26)16-12-10-15(2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTMNDYKABSECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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